molecular formula C7H6OS B3189073 Benzo[d][1,3]oxathiole CAS No. 274-26-0

Benzo[d][1,3]oxathiole

Cat. No.: B3189073
CAS No.: 274-26-0
M. Wt: 138.19 g/mol
InChI Key: AIUOUEPKBRDPLG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]oxathiole is a useful research compound. Its molecular formula is C7H6OS and its molecular weight is 138.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Benzo[d][1,3]oxathiole derivatives have shown potential as pharmacologically active compounds. Notably, compounds containing this scaffold have been identified as agonists for G protein-coupled receptors (GPCRs), particularly GPR119, which is implicated in metabolic disorders such as Type 2 diabetes mellitus .

Pharmacological Activities

  • GPR119 Agonism : Compounds like this compound 3-oxide have been developed for their ability to activate GPR119, leading to insulin secretion and improved glucose tolerance in diabetic models .
  • Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial activity, making them candidates for new antibiotic therapies .

Organic Synthesis

The synthesis of this compound and its derivatives has been achieved through various methods, often involving transition metal catalysis.

Synthesis Techniques

  • Rh2(OAc)4-Catalyzed Reactions : A notable method involves the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates to produce 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones. This reaction occurs under mild conditions and yields products in good to excellent yields (78–93%) .
Synthesis Method Yield (%) Conditions
Rh2(OAc)4 with cyclic 2-diazo-1,3-diketones78–93Mild conditions (60 °C)

Structural Characterization

Recent studies have focused on the structural characterization of this compound using advanced techniques such as NMR spectroscopy and X-ray diffraction.

Characterization Techniques

  • NMR Spectroscopy : Comprehensive assignments of 1H^1H and 13C^{13}C NMR data have been provided for various derivatives, aiding in the understanding of their chemical environments .
  • X-ray Diffraction : The crystal structures of this compound-2-thione have been determined, providing insights into the molecular geometry and interactions .

Case Study 1: Antidiabetic Activity

A study demonstrated that this compound derivatives effectively improved insulin sensitivity in diabetic rats through GPR119 activation. The research highlighted the potential for developing new antidiabetic drugs based on this scaffold .

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing various this compound derivatives via Rh-catalyzed reactions. The study reported successful synthesis with a broad substrate scope and discussed the mechanism involved in the formation of these compounds .

Properties

CAS No.

274-26-0

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

1,3-benzoxathiole

InChI

InChI=1S/C7H6OS/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2

InChI Key

AIUOUEPKBRDPLG-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC=C2S1

Canonical SMILES

C1OC2=CC=CC=C2S1

Origin of Product

United States

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